(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
is a complex molecule that contains two important heterocyclic structures: the pyrrolidine ring and the pyridazine ring . These structures are known to be versatile scaffolds in medicinal chemistry, often utilized in the design of biologically active compounds . .
Mode of Action
Compounds containing pyrrolidine and pyridazine rings have been shown to interact with a range of biological targets, leading to various physiological effects . The exact interaction of this compound with its targets would depend on the specific stereochemistry and functional groups present in the molecule .
Biochemical Pathways
Compounds containing pyrrolidine and pyridazine rings have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is known to be useful for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the wide range of pharmacological activities associated with compounds containing pyrrolidine and pyridazine rings, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-13(23-10-11)16(21)20-7-6-12(9-20)22-15-5-4-14(17-18-15)19(2)3/h4-5,8,10,12H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHNESYDNWGFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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